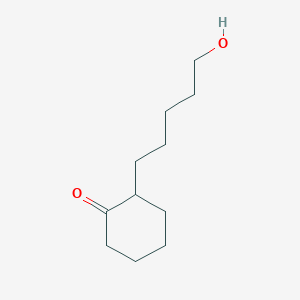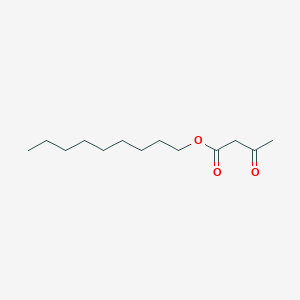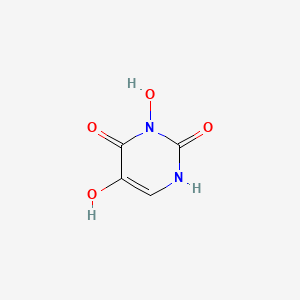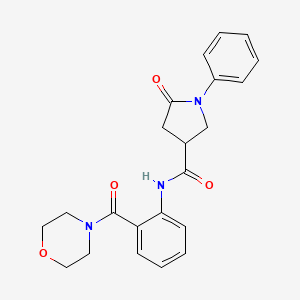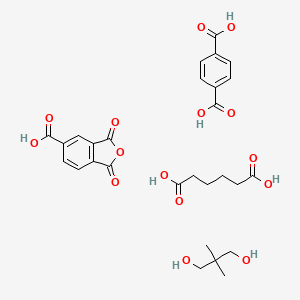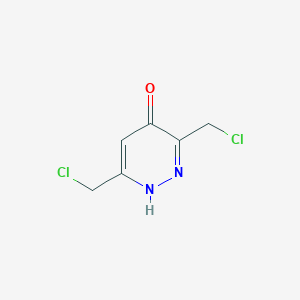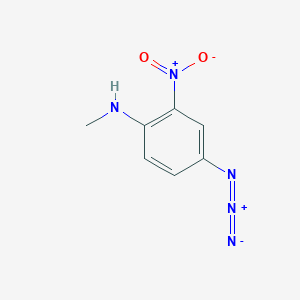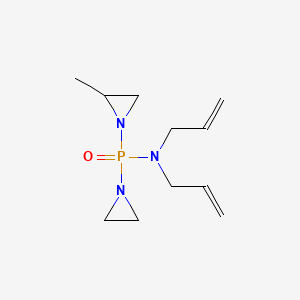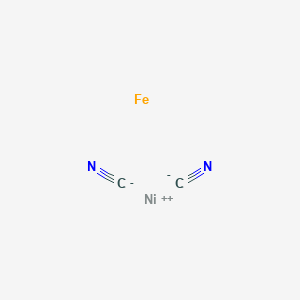
Nickel(2+) cyanide--iron (1/2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+) cyanide–iron (1/2/1) is a coordination compound consisting of nickel, iron, and cyanide ions
准备方法
Synthetic Routes and Reaction Conditions: Nickel(2+) cyanide–iron (1/2/1) can be synthesized through the reaction of nickel(II) salts with iron(II) salts in the presence of cyanide ions. One common method involves mixing aqueous solutions of nickel(II) nitrate and iron(II) sulfate with potassium cyanide. The reaction proceeds under controlled conditions, typically at room temperature, to form the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Nickel(2+) cyanide–iron (1/2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Cyanide ions in the compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide ions in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of nickel(III) or iron(III) complexes.
Reduction: Formation of nickel(I) or iron(I) complexes.
Substitution: Formation of new coordination compounds with different ligands.
科学研究应用
Nickel(2+) cyanide–iron (1/2/1) has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism by which Nickel(2+) cyanide–iron (1/2/1) exerts its effects involves coordination chemistry principles. The cyanide ions act as ligands, coordinating with the nickel and iron centers to form a stable complex. This coordination influences the electronic structure and reactivity of the metal centers, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Nickel(II) cyanide: A simpler coordination compound with only nickel and cyanide ions.
Iron(II) cyanide: Contains iron and cyanide ions, with different chemical properties compared to the nickel-iron complex.
Cobalt(II) cyanide: Another transition metal cyanide complex with cobalt instead of nickel or iron.
Uniqueness: Nickel(2+) cyanide–iron (1/2/1) is unique due to the presence of both nickel and iron in the same coordination environment. This dual-metal system provides distinct electronic and catalytic properties, making it valuable for specific applications that cannot be achieved with single-metal cyanide complexes.
属性
CAS 编号 |
39346-02-6 |
|---|---|
分子式 |
C2FeN2Ni |
分子量 |
166.57 g/mol |
IUPAC 名称 |
iron;nickel(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe.Ni/c2*1-2;;/q2*-1;;+2 |
InChI 键 |
KZNIBGAMFOBMLN-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[Fe].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


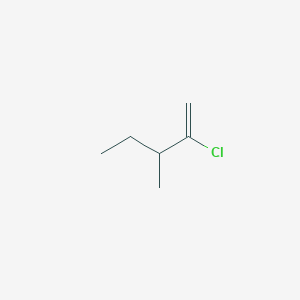
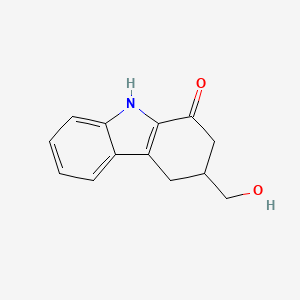
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
